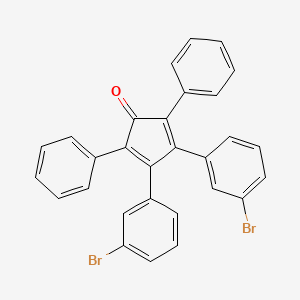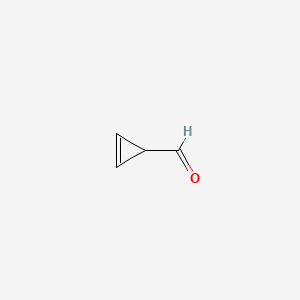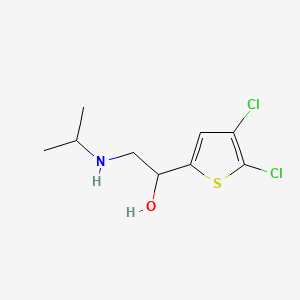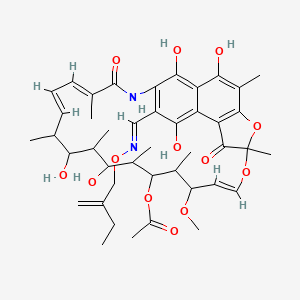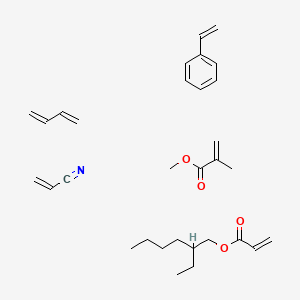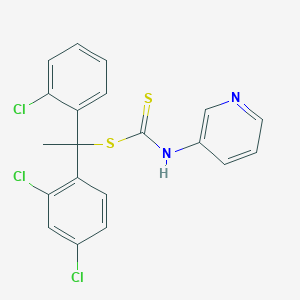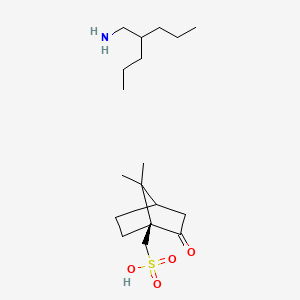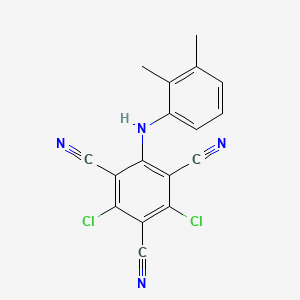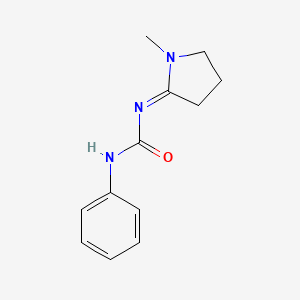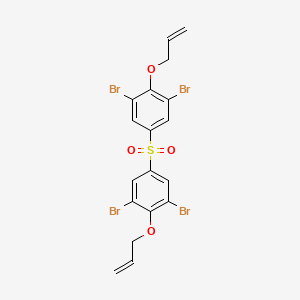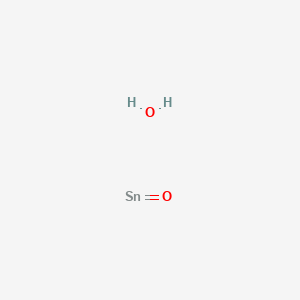![molecular formula C12H2Br4O3 B14673340 4,5,6,7-Tetrabromonaphtho[2,3-c]furan-1,3-dione CAS No. 42715-48-0](/img/structure/B14673340.png)
4,5,6,7-Tetrabromonaphtho[2,3-c]furan-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5,6,7-Tetrabromonaphtho[2,3-c]furan-1,3-dione is a brominated derivative of naphthofuran, characterized by the presence of four bromine atoms at positions 4, 5, 6, and 7 on the naphtho[2,3-c]furan-1,3-dione structure. This compound is known for its high molecular weight and significant bromine content, making it a valuable compound in various chemical applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrabromonaphtho[2,3-c]furan-1,3-dione typically involves the bromination of naphtho[2,3-c]furan-1,3-dione. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced bromination techniques can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
4,5,6,7-Tetrabromonaphtho[2,3-c]furan-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: It can undergo oxidation to form higher oxidation state compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while reduction and oxidation reactions can lead to various brominated or oxidized products .
科学的研究の応用
4,5,6,7-Tetrabromonaphtho[2,3-c]furan-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s brominated structure makes it useful in studying halogenated organic compounds’ biological effects.
Industry: The compound is used in the production of flame retardants, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 4,5,6,7-Tetrabromonaphtho[2,3-c]furan-1,3-dione involves its interaction with molecular targets through its bromine atoms. These interactions can lead to various biochemical and physiological effects, depending on the specific application. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing cellular pathways and processes .
類似化合物との比較
Similar Compounds
4,5,6,7-Tetrabromo-1,3-isobenzofurandione: Similar in structure but with different substitution patterns.
3,4,5,6-Tetrabromophthalic anhydride: Another brominated compound with similar applications but different reactivity.
Indane-1,3-dione derivatives: Compounds with similar core structures but different functional groups and properties
Uniqueness
4,5,6,7-Tetrabromonaphtho[2,3-c]furan-1,3-dione is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. Its high bromine content and specific reactivity make it valuable in applications where other similar compounds may not be as effective .
特性
CAS番号 |
42715-48-0 |
|---|---|
分子式 |
C12H2Br4O3 |
分子量 |
513.76 g/mol |
IUPAC名 |
4,5,6,7-tetrabromobenzo[f][2]benzofuran-1,3-dione |
InChI |
InChI=1S/C12H2Br4O3/c13-5-2-3-1-4-7(12(18)19-11(4)17)9(15)6(3)10(16)8(5)14/h1-2H |
InChIキー |
PLRDNMNVEPMOGB-UHFFFAOYSA-N |
正規SMILES |
C1=C2C=C(C(=C(C2=C(C3=C1C(=O)OC3=O)Br)Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


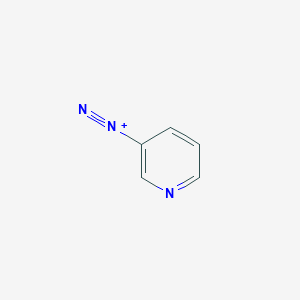
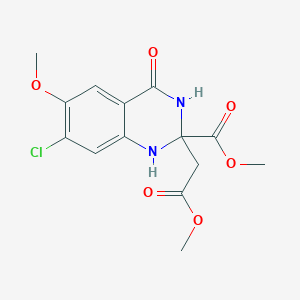
![7,8,9,10-Tetrahydro-6H-6,10-propanocyclohepta[b]quinoxaline](/img/structure/B14673262.png)
